molecular formula C13H20N2O B1623940 {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol CAS No. 622381-65-1

{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol

Cat. No. B1623940
CAS RN: 622381-65-1
M. Wt: 220.31 g/mol
InChI Key: ADMFZWUKZBAYIJ-UHFFFAOYSA-N
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Description

“{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol” is a chemical compound with a molecular weight of 220.31 . It has been used in laboratory settings .


Physical And Chemical Properties Analysis

The physical and chemical properties of “{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol” are not explicitly mentioned in the search results. It is known to have a molecular weight of 220.31 .

Scientific Research Applications

Antibacterial Activity

Piperazine derivatives have been studied for their potential in inhibiting bacterial growth. The docking simulation of active piperazine derivatives towards oxidoreductase enzyme showed that hydrophobic interactions between the aromatic moieties of the ligand and lipophilic residues of the binding site could stabilize the enzyme–inhibitor complex, suggesting antibacterial activity .

Cancer Therapy

Some piperazine compounds have shown promise in cancer therapy. For instance, inactivation of NF-κB in colon cancer cells by IKK inhibitors, which could be structurally related to piperazine derivatives, was demonstrated to blunt the ability of cancer cells to grow by the antiapoptotic function of NF-κB .

Leukemia Treatment

Imatinib, a therapeutic agent used to treat leukemia, specifically inhibits the activity of tyrosine kinases. This molecule has been structurally characterized only in the form of its piperazin-1-ium salt (mesylate, picrate, citrate, fumarate or malonate), indicating a potential application area for related piperazine compounds in leukemia treatment .

Anti-inflammatory Effects

New piperazine derivatives have been investigated for their anti-inflammatory effects. A study on a new piperazine compound (LQFM182) explored its anti-nociceptive and anti-inflammatory effects as well as its acute toxicity in vitro .

Synthesis of New Amides

The synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment has been explored. These reactions involve various aniline and benzoyl chloride derivatives, indicating a synthetic application for related piperazine compounds .

Safety and Hazards

The safety data sheet for “{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol” indicates that it can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

Mechanism of Action

properties

IUPAC Name

[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-14-6-8-15(9-7-14)10-12-2-4-13(11-16)5-3-12/h2-5,16H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMFZWUKZBAYIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428134
Record name {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol

CAS RN

622381-65-1
Record name {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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